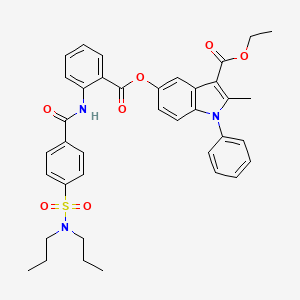
ethyl 5-((2-(4-(N,N-dipropylsulfamoyl)benzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-((2-(4-(N,N-dipropylsulfamoyl)benzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C38H39N3O7S and its molecular weight is 681.8. The purity is usually 95%.
BenchChem offers high-quality ethyl 5-((2-(4-(N,N-dipropylsulfamoyl)benzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-((2-(4-(N,N-dipropylsulfamoyl)benzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Pathways and Chemical Transformations
Research on compounds structurally related to the queried chemical focuses on exploring synthetic pathways and chemical transformations to develop novel therapeutic agents and understand their chemical behavior. For instance, the synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters highlighted the potential of these compounds as analgesic and anti-inflammatory agents, with some showing lower ulcerogenic potential compared to standard drugs (Gokulan et al., 2012). Another study focused on the recyclization of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates into bicyclic N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives, demonstrating the versatility of nitrogen-containing binucleophiles in synthesizing fused compounds (Britsun et al., 2009).
Pharmacological Applications
The research into similar compounds also extends to their pharmacological applications. For example, ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates were synthesized and found to exhibit antiradical and anti-inflammatory activities, highlighting their potential as novel therapeutic agents (Zykova et al., 2016). These studies underscore the potential of such compounds in developing new drugs with specific therapeutic targets.
Chemical Behavior and Utility
The chemical behavior and utility of compounds structurally related to the query have been explored in various contexts. The synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, for example, demonstrated their potential as antineoplastic and antifilarial agents, providing insights into their utility in medicinal chemistry (Ram et al., 1992).
Mécanisme D'action
Target of Action
GNF-Pf-4117, also known as ethyl 5-{2-[4-(dipropylsulfamoyl)benzamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate, primarily targets the PfMFR3 . PfMFR3 is an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) . This protein localizes to the parasite mitochondrion .
Mode of Action
The compound interacts with its target, PfMFR3, in a way that affects the sensitivity of the parasite to certain antimalarial compounds . It’s suggested that PfMFR3 plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Biochemical Pathways
Given the role of pfmfr3 in mitochondrial transport and drug resistance, it’s likely that the compound affects pathways related to these functions . The compound may also influence pathways related to the energy metabolism of the parasite, given the role of mitochondria in energy production.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug and its overall effectiveness
Result of Action
The molecular and cellular effects of GNF-Pf-4117’s action involve the modulation of the parasite’s sensitivity to certain antimalarial compounds . By interacting with PfMFR3, GNF-Pf-4117 may alter the parasite’s ability to resist these compounds, potentially enhancing their effectiveness .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect a drug’s effectiveness
Propriétés
IUPAC Name |
ethyl 5-[2-[[4-(dipropylsulfamoyl)benzoyl]amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H39N3O7S/c1-5-23-40(24-6-2)49(45,46)30-20-17-27(18-21-30)36(42)39-33-16-12-11-15-31(33)37(43)48-29-19-22-34-32(25-29)35(38(44)47-7-3)26(4)41(34)28-13-9-8-10-14-28/h8-22,25H,5-7,23-24H2,1-4H3,(H,39,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMCWOLVNLJLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC3=CC4=C(C=C3)N(C(=C4C(=O)OCC)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H39N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-((2-(4-(N,N-dipropylsulfamoyl)benzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

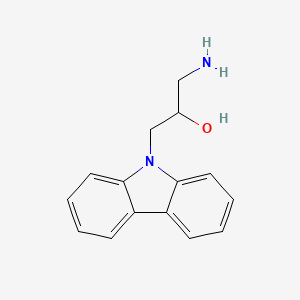
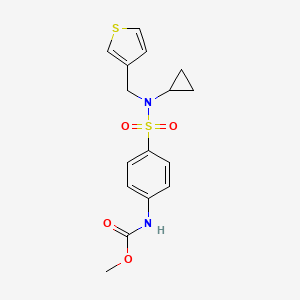
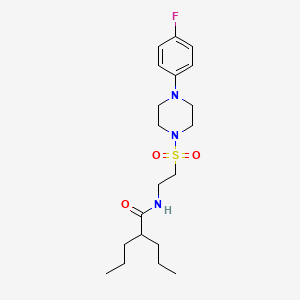


![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2895386.png)
![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2895387.png)
![N-[(2-chloropyridin-3-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B2895389.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2895393.png)
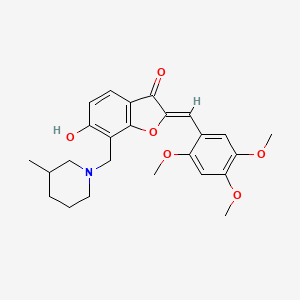

![Tetradecahydrocyclopenta[b]1,5-diazacycloundecan-9-one](/img/structure/B2895399.png)
![5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid](/img/structure/B2895400.png)